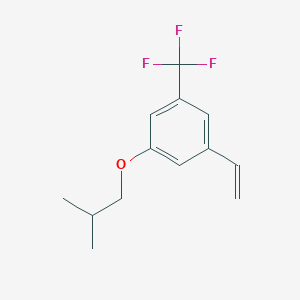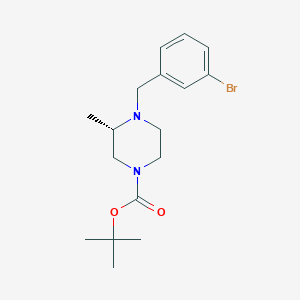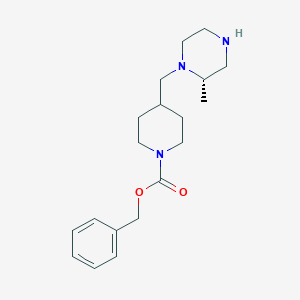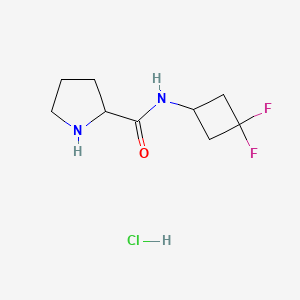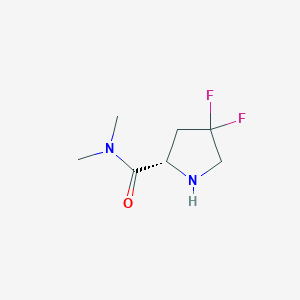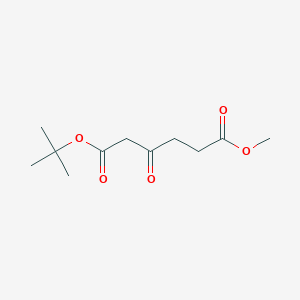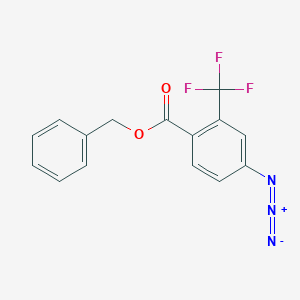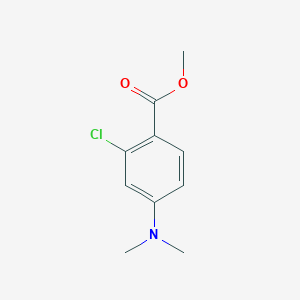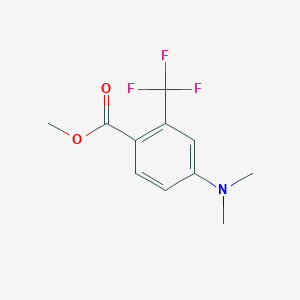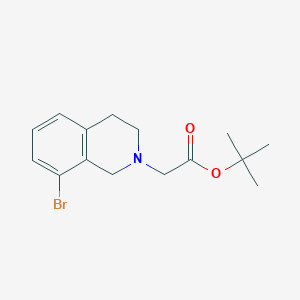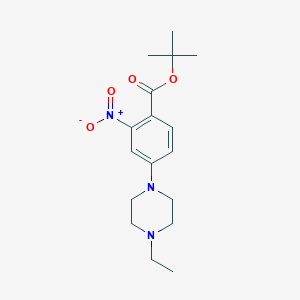
tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development . This compound, in particular, has a tert-butyl ester group, an ethyl-substituted piperazine ring, and a nitrobenzoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylpiperazine and 2-nitrobenzoic acid.
Esterification: The 2-nitrobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 2-nitrobenzoate.
Nucleophilic Substitution: The tert-butyl 2-nitrobenzoate is then reacted with 4-ethylpiperazine under basic conditions to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, acyl chlorides, and strong acids or bases. The major products formed from these reactions include amino derivatives, substituted piperazines, and carboxylic acids.
Scientific Research Applications
tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on different biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate is primarily related to its interactions with biological targets such as enzymes and receptors. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate can be compared with other piperazine derivatives such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of a nitrobenzoate moiety, leading to different biological activities and applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino-oxoethyl group, which imparts unique chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical modifications and a wide range of biological activities.
Properties
IUPAC Name |
tert-butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-18-8-10-19(11-9-18)13-6-7-14(15(12-13)20(22)23)16(21)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPRBKYWRLIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
